1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antimicrobial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid . For instance, the presence of reactive oxygen species (ROS) can influence the oxidation processes .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but includes a methoxyphenyl group, which alters its chemical properties and applications.
1-Cyclopropyl-2-oxopyrrolidine-3-carboxamide: This compound has an amide group instead of a carboxylic acid group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAWQAZRPIKPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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